molecular formula C8H14N4O B3010221 3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol CAS No. 1545783-79-6

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol

Cat. No. B3010221
CAS RN: 1545783-79-6
M. Wt: 182.227
InChI Key: USQBXXFEWJNNLW-UHFFFAOYSA-N
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Description

“3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol” is a compound that likely contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The active component with the piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, 3-Methylpiperidine, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives have been the focus of many recent scientific advances in the discovery and biological evaluation of potential drugs . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

5-methyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6-10-8(13)12(11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQBXXFEWJNNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(piperidin-4-yl)-1H-1,2,4-triazol-5-ol

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